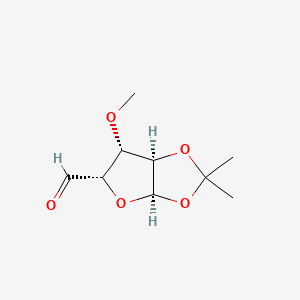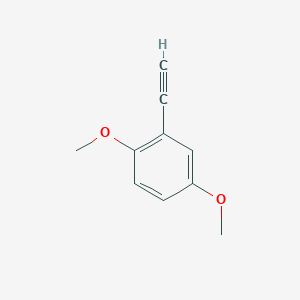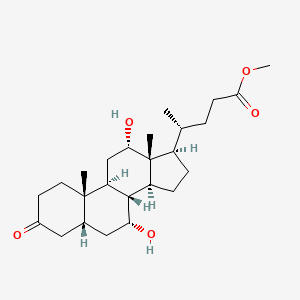![molecular formula C29H12N4 B1625422 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile CAS No. 622011-35-2](/img/structure/B1625422.png)
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a spiro linkage, which connects two fluorene units through a single carbon atom, and is further functionalized with four cyano groups at the 3,3’,6,6’ positions. This structure imparts the compound with distinct electronic and photophysical properties, making it valuable in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile typically involves a multi-step process starting from commercially available fluorene derivatives. A common synthetic route includes:
Formation of the Spiro Linkage: This step involves the reaction of fluorene with a suitable spiro-forming reagent under controlled conditions to form the spirobifluorene core.
Functionalization with Cyano Groups:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of greener solvents and reagents are often employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the cyano groups, converting them to amines or other functional groups. Reagents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Halogenation, sulfonation, and nitration are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Introduction of various functional groups such as halides, nitro groups, or sulfonic acids.
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It is used in the development of advanced materials with specific electronic and photophysical characteristics.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its strong fluorescence.
Drug Development: Its derivatives may serve as intermediates in the synthesis of pharmaceuticals with potential therapeutic applications.
Industry:
Optoelectronic Devices: Utilized in the fabrication of optoelectronic devices such as sensors and transistors.
Polymer Science: Incorporated into polymers to enhance their electronic properties and stability.
作用機序
The mechanism by which 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile exerts its effects is primarily related to its electronic structure. The spiro linkage and cyano groups influence the compound’s electron distribution, enhancing its ability to participate in electronic and photophysical processes. Molecular targets include various electronic devices and biological systems where the compound’s fluorescence and electronic properties can be exploited.
類似化合物との比較
9,9’-Spirobi[9H-fluorene]: Lacks the cyano groups, resulting in different electronic properties.
2,2’,7,7’-Tetrabromo-9,9’-Spirobi[9H-fluorene]: Contains bromine atoms instead of cyano groups, affecting its reactivity and applications.
9,9’-Spirobi[9H-fluorene]-2,2’,7,7’-tetraamine:
Uniqueness: 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly enhance its electron-withdrawing capability and influence its photophysical properties. This makes it particularly valuable in applications requiring strong electron acceptors and stable fluorescent materials.
特性
IUPAC Name |
9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H12N4/c30-13-17-1-5-25-21(9-17)22-10-18(14-31)2-6-26(22)29(25)27-7-3-19(15-32)11-23(27)24-12-20(16-33)4-8-28(24)29/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXZEWKLXVHPBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C3=C(C24C5=C(C=C(C=C5)C#N)C6=C4C=CC(=C6)C#N)C=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477612 |
Source


|
| Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622011-35-2 |
Source


|
| Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,8b-Tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B1625340.png)












